3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Description
The compound 3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide (CAS: 361171-58-6) is a dihydropyrazole derivative featuring a carbothioamide functional group. Its molecular formula is C₂₀H₂₃N₄S, with a monoisotopic mass of 363.1644 Da . Structurally, it contains a 4-(dimethylamino)phenyl group at position 3 and a 4-methylphenyl group at position 5 of the dihydropyrazole ring, while the carbothioamide moiety is substituted with a methyl group.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S/c1-14-5-7-15(8-6-14)18-13-19(24(22-18)20(25)21-2)16-9-11-17(12-10-16)23(3)4/h5-12,19H,13H2,1-4H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGNTWYQJADYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)N(C)C)C(=S)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333567 | |
| Record name | 3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361171-58-6 | |
| Record name | 3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801333567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[4-(Dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a central dihydropyrazole ring with substituents that influence its biological activity. The structural formula is represented as follows:
- Chemical Formula : C19H24N4S
- Molecular Weight : 348.48 g/mol
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4S |
| Molecular Weight | 348.48 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.
Case Study: Cytotoxicity and Mechanism
In a study by Mamedova et al., the compound demonstrated an IC50 value ranging from 3.96 to 4.38 μM against MCF-7 cells, indicating significant cytotoxic activity. The proposed mechanism involves the inhibition of Topoisomerase II, leading to cell cycle arrest and apoptosis induction .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications to the pyrazole ring and substituents can enhance biological activity. For instance, the presence of dimethylamino and methylphenyl groups appears to improve potency against cancer cell lines.
Table 2: SAR Analysis of Pyrazole Derivatives
| Compound Variant | IC50 (μM) | Active Against |
|---|---|---|
| Base Compound | 3.96 | MCF-7 |
| Dimethylamino Variant | 1.4 | MCF-7, HepG2 |
| Methylphenyl Variant | Not reported | PC-3 |
Other Biological Activities
Beyond anticancer properties, compounds similar to 3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide have shown promise in other areas:
- Cholinesterase Inhibition : Some derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), with IC50 values ranging from 0.02 to 0.92 µM .
- Antioxidant Activity : These compounds also exhibit antioxidant properties, which may contribute to their overall therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following compounds share structural homology with the target molecule, differing primarily in substituents on the phenyl rings and carbothioamide group. These variations influence electronic properties, steric effects, and biological activity.
3-(4-Methoxyphenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide (CAS: 394238-78-9)
- Molecular Formula : C₁₉H₂₁N₃OS
- Key Differences: The 4-(dimethylamino)phenyl group in the target compound is replaced with a 4-methoxyphenyl group. Methoxy (–OCH₃) is a weaker electron-donating group compared to dimethylamino (–N(CH₃)₂), reducing the compound’s overall electron density .
- Implications: Reduced basicity and altered solubility due to the absence of a tertiary amine. Potential differences in binding affinity to biological targets (e.g., enzymes or receptors sensitive to electron-rich aromatic systems).
N-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (CAS: 676157-37-2)
- Molecular Formula : C₁₆H₁₄ClN₃S
- Key Differences :
- Implications :
- Introduction of a chlorine atom enhances lipophilicity and may improve membrane permeability.
- The bulkier 4-chlorophenyl group could sterically hinder interactions with target proteins compared to the smaller methyl group.
5-(N,N-Dimethylaminomethylene)imino-3-phenyl-1H-pyrazole
- Key Differences: Lacks the carbothioamide moiety and dihydropyrazole ring saturation. Features an imino group at position 5 and a dimethylaminomethylene substituent .
- Implications: Reduced conformational rigidity due to the absence of a saturated dihydropyrazole ring. The imino group may participate in hydrogen bonding, altering solubility and target engagement.
Structural and Electronic Analysis
Table 1: Comparative Structural Data
Key Observations:
Electron-Donating vs. Withdrawing Groups: The target compound’s 4-(dimethylamino)phenyl group is strongly electron-donating, enhancing resonance stabilization of the dihydropyrazole ring.
Steric Effects :
- The N-methyl group in the target compound minimizes steric hindrance compared to the bulkier N-(4-chlorophenyl) group in 676157-37-2, which may impact binding to sterically constrained active sites.
Hydrogen Bonding Capacity: The carbothioamide group in all compounds can act as a hydrogen bond acceptor, but the N-methyl substitution in the target compound reduces hydrogen bond donor capacity compared to secondary thioamides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
